Terazosin hydrochloride dihydrate
Overview
Description
Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive and orally active alpha-1-adrenoceptor antagonist. It is commonly used in the treatment of benign prostatic hyperplasia and hypertension. The compound works by relaxing blood vessels and the opening of the bladder, which helps to improve urine flow and reduce blood pressure .
Mechanism of Action
Target of Action
Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive, orally active α1-adrenoceptor antagonist . The primary targets of this compound are the α1-adrenoceptors . These receptors are abundant in the smooth muscle of blood vessels and the prostate .
Mode of Action
This compound works by blocking adrenaline’s action on α1-adrenoceptors . This blockade results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The inhibition of α1-adrenoceptors by this compound leads to a decrease in arterial tone . This results in the relaxation of smooth muscle in blood vessels, which can lower blood pressure . In the prostate, the relaxation of smooth muscle improves urinary flow .
Pharmacokinetics
This compound is rapidly and completely absorbed . It undergoes minimal first-pass metabolism in the liver . The compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The elimination half-life of this compound is approximately 12 hours .
Result of Action
The action of this compound leads to a decrease in blood pressure and an improvement in urinary flow . This is due to the relaxation of smooth muscle in blood vessels and the prostate, respectively . These effects make this compound useful in the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension .
Biochemical Analysis
Biochemical Properties
Terazosin hydrochloride dihydrate interacts with alpha-1 adrenergic receptors, which are proteins located on the surface of smooth muscle cells in blood vessels and the prostate . By blocking these receptors, this compound inhibits the action of adrenaline, leading to the relaxation of these muscles .
Cellular Effects
In terms of cellular effects, this compound influences cell function by causing relaxation of smooth muscle cells in blood vessels and the prostate . This relaxation improves blood flow and eases the process of urination, particularly in men with benign prostatic hyperplasia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors . This binding blocks the action of adrenaline on these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This mechanism helps lower blood pressure and improve urinary flow .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have an extended duration of action relative to other similar compounds . It has also been used to probe apoptosis and the rate of DNA synthesis in cultured human prostate cancer cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress acetaminophen-induced acute liver injury . The effects of the compound varied with different dosages, with significant improvements in liver function observed at a dosage of 0.5 mg/kg .
Metabolic Pathways
The majority of terazosin is metabolized in the liver . The metabolites recovered include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terazosin hydrochloride dihydrate involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming terazosin .
Industrial Production Methods: In industrial settings, the preparation of this compound typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Terazosin hydrochloride dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of terazosin .
Scientific Research Applications
Terazosin hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a standard compound in analytical chemistry for the development of new analytical methods.
Biology: Terazosin is employed in studies investigating the role of alpha-1-adrenoceptors in various biological processes.
Medicine: It is extensively studied for its therapeutic potential in treating benign prostatic hyperplasia and hypertension.
Comparison with Similar Compounds
Tamsulosin: Another alpha-1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.
Doxazosin: Similar in function, used for both hypertension and benign prostatic hyperplasia.
Prazosin: Also an alpha-1-adrenoceptor antagonist, primarily used for hypertension.
Uniqueness of Terazosin: Terazosin hydrochloride dihydrate is unique due to its specific structural features, such as the presence of a tetrahydrofuran unit at the amide linkage, which distinguishes it from other similar compounds like prazosin that contain a furan unit. This structural difference contributes to its extended duration of action compared to prazosin .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOTLRCUQCKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-40-7 | |
Record name | Terazosin monohydrochloride dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.